molecular formula C21H15NO2 B3883044 (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one

(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one

Cat. No.: B3883044
M. Wt: 313.3 g/mol
InChI Key: WMRQINQCCWKDQN-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one: is a complex organic compound that belongs to the class of furanones. This compound is characterized by its unique structure, which includes a furan ring, a naphthalene moiety, and a pyridine ring. The presence of these aromatic systems contributes to its stability and reactivity, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Pyridine Ring: This can be done through a variety of coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and pyridine rings, leading to the formation of quinones and pyridine N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinones, pyridine N-oxides

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its aromatic rings and functional groups make it suitable for labeling and tracking in various biological systems.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of multiple aromatic systems suggests potential activity as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings can engage in π-π stacking interactions, while its functional groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(naphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one
  • (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-2-ylmethylidene)furan-2-one
  • (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-4-ylmethylidene)furan-2-one

Uniqueness

The uniqueness of (3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-methyl group on the naphthalene ring and the 3-pyridinylmethylidene group on the furan ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c1-14-4-5-17-11-18(7-6-16(17)9-14)20-12-19(21(23)24-20)10-15-3-2-8-22-13-15/h2-13H,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRQINQCCWKDQN-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CN=CC=C4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CN=CC=C4)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one
Reactant of Route 2
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one
Reactant of Route 3
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one
Reactant of Route 4
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one
Reactant of Route 5
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one
Reactant of Route 6
(3Z)-5-(6-methylnaphthalen-2-yl)-3-(pyridin-3-ylmethylidene)furan-2-one

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